(S)-3-Cyclohexylmorpholine
Overview
Description
(S)-3-Cyclohexylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclohexylmorpholine typically involves the following steps:
Cyclohexylation of Morpholine: The initial step involves the reaction of morpholine with cyclohexyl halides (such as cyclohexyl bromide) in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases are employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and asymmetric synthesis using chiral catalysts are also explored to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cyclohexylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: N-substituted morpholine derivatives.
Scientific Research Applications
(S)-3-Cyclohexylmorpholine finds applications in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Cyclohexylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group enhances its lipophilicity, facilitating its penetration through biological membranes. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
®-3-Cyclohexylmorpholine: The enantiomer of (S)-3-Cyclohexylmorpholine, differing in its stereochemistry.
N-Cyclohexylmorpholine: A non-chiral analog with similar structural features but lacking chirality.
3-Cyclohexylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. Its cyclohexyl group also contributes to its distinct chemical behavior compared to other morpholine derivatives.
Properties
IUPAC Name |
(3S)-3-cyclohexylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKKAIUIVUTTQ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717599 | |
Record name | (3S)-3-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270289-34-3 | |
Record name | (3S)-3-Cyclohexylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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